Effusanin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

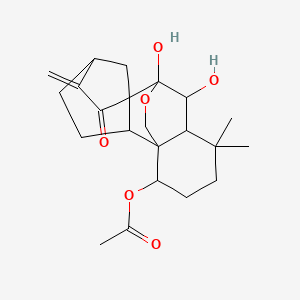

(9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)17(11)24)18(25)16(20)19(3,4)8-7-15(20)28-12(2)23/h13-16,18,25-26H,1,5-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZECSBJPAFKEQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4)C(=C)C5=O)O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Anti-Tumorigenic Mechanism of Effusanin B in Non-Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the multifaceted mechanism of action of Effusanin B, a natural diterpenoid compound, in non-small cell lung cancer (NSCLC). Drawing upon recent preclinical findings, this document provides an in-depth analysis of the signaling pathways modulated by this compound, supported by quantitative data and detailed experimental methodologies.

Core Anti-Cancer Activities of this compound in NSCLC

This compound, derived from Isodon serra, has demonstrated significant therapeutic potential against NSCLC.[1][2][3] Its mechanism of action is centered on the induction of apoptosis, inhibition of cell proliferation and migration, and suppression of angiogenesis.[1][2] In vitro studies on the human NSCLC cell line A549 have been pivotal in elucidating these effects.

Cytotoxicity and Anti-Proliferative Effects

This compound exhibits potent cytotoxic effects on A549 cells in a dose- and time-dependent manner. Comparative analysis reveals its superior inhibitory activity over the established chemotherapeutic agent, etoposide.

Table 1: Comparative Cytotoxicity in A549 Cells

| Compound | IC50 (µM) |

| This compound | 10.7 |

| Etoposide | 16.5 |

The anti-proliferative action of this compound is linked to its ability to induce cell cycle arrest at the S phase.

Induction of Apoptosis

A key component of this compound's anti-tumor activity is the induction of programmed cell death, or apoptosis. This is achieved through the intrinsic mitochondrial pathway, characterized by:

-

Increased production of Reactive Oxygen Species (ROS): this compound treatment leads to a significant elevation in intracellular ROS levels.

-

Disruption of Mitochondrial Membrane Potential (MMP): The compound causes a reduction in the mitochondrial membrane potential, a critical event in the initiation of apoptosis.

Inhibition of Cell Migration

This compound significantly impedes the migratory capacity of A549 cells, a crucial factor in cancer metastasis.

Table 2: Inhibition of A549 Cell Migration by this compound (48h Treatment)

| This compound Concentration (µM) | Migration Rate (%) |

| 0 (Control) | 72.43 |

| 6 | 43.88 |

| 12 | 24.27 |

| 24 | 14.29 |

Molecular Mechanisms of Action: Targeting Key Signaling Pathways

This compound exerts its anti-cancer effects by modulating critical signaling pathways that are often dysregulated in NSCLC. The primary targets identified are the STAT3 and FAK signaling pathways.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key regulator of cell proliferation and survival. This compound inhibits the STAT3 pathway by reducing the phosphorylation of STAT3. This, in turn, modulates the expression of downstream target proteins that control apoptosis and cell cycle progression.

-

Downregulation of anti-apoptotic proteins: Bcl-2 and Mcl-1

-

Upregulation of pro-apoptotic protein: Bax

-

Downregulation of cell cycle regulator: Cyclin D1

Suppression of the FAK Signaling Pathway

Focal Adhesion Kinase (FAK) plays a crucial role in cell migration and invasion. This compound inhibits the FAK signaling pathway by suppressing the phosphorylation of FAK, without altering the total FAK protein levels. The downregulation of FAK activity is a key mechanism behind the observed inhibition of A549 cell migration.

In Vivo Anti-Tumor and Anti-Angiogenic Activity

The anti-cancer effects of this compound have been corroborated in vivo using a zebrafish xenograft model. In this model, this compound was shown to inhibit tumor growth and metastasis of A549 cells. Furthermore, studies in a transgenic zebrafish model demonstrated the anti-angiogenic properties of this compound, highlighting its potential to restrict tumor blood supply.

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies employed to elucidate the mechanism of action of this compound.

Cell Culture and Viability Assay

-

Cell Line: Human non-small cell lung cancer A549 cells.

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assay (MTT Assay):

-

A549 cells are seeded in 96-well plates.

-

After adherence, cells are treated with various concentrations of this compound or a vehicle control for specified time points (e.g., 24, 48, 72 hours).

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.

-

The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

-

Wound-Healing Assay for Cell Migration

-

A549 cells are grown to confluence in 6-well plates.

-

A sterile pipette tip is used to create a linear "wound" in the cell monolayer.

-

The detached cells are washed away, and the medium is replaced with fresh medium containing different concentrations of this compound or a vehicle control.

-

Images of the wound are captured at 0 and 48 hours.

-

The migration rate is quantified by measuring the change in the wound area over time.

Western Blot Analysis for Protein Expression

-

A549 cells are treated with this compound for a specified duration.

-

Cells are lysed to extract total proteins.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, FAK, p-FAK, Bcl-2, Bax, Mcl-1, Cyclin D1, and a loading control like β-actin).

-

The membrane is washed and incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Zebrafish Xenograft Model

-

A549 cells are labeled with a fluorescent dye (e.g., CM-Dil).

-

The labeled cells are microinjected into the perivitelline space of zebrafish embryos at 2 days post-fertilization.

-

The xenografted embryos are then exposed to different concentrations of this compound.

-

Tumor growth and metastasis are monitored and quantified using fluorescence microscopy at specified time points.

Conclusion

This compound presents a promising profile as a potential therapeutic agent for NSCLC. Its multifaceted mechanism of action, involving the induction of apoptosis via the mitochondrial pathway and the concurrent inhibition of the pro-proliferative STAT3 and pro-migratory FAK signaling pathways, provides a strong rationale for its further development. The in vivo data further substantiates its anti-tumor and anti-angiogenic potential. Future research should focus on validating these findings in more complex preclinical models and exploring potential combination therapies to enhance its efficacy.

References

Effusanin B: A Diterpenoid from Isodon serra with Potent Anti-Cancer Activity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Effusanin B is a diterpenoid compound isolated from the medicinal plant Isodon serra.[1][2] This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound, with a focus on its potential as an anti-cancer agent. The document details the experimental protocols for its isolation and biological evaluation, presents quantitative data on its efficacy, and illustrates its mechanism of action through signaling pathway diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural products.

Discovery and Origin

This compound is a natural diterpenoid found in the plant Isodon serra (Maxim.) Hara, a perennial plant from the Labiatae family.[3][4] This plant has a history of use in Chinese folk medicine for treating conditions such as arthritis, enteritis, and hepatitis.[5] Phytochemical investigations of I. serra have revealed a rich diversity of diterpenoids, including this compound, which has demonstrated significant cytotoxic activities against various cancer cell lines.

Biological Activity and Mechanism of Action

This compound has shown significant therapeutic potential, particularly in the context of non-small-cell lung cancer (NSCLC). Studies have demonstrated its ability to inhibit the proliferation and migration of cancer cells both in laboratory settings (in vitro) and in living organisms (in vivo). The primary mechanism of its anti-cancer activity is the induction of apoptosis, or programmed cell death.

The key effects of this compound on cancer cells include:

-

Induction of Apoptosis: this compound triggers apoptosis in a concentration-dependent manner.

-

Cell Cycle Arrest: It causes a halt in the cell cycle, preventing cancer cells from dividing and proliferating.

-

Increased Reactive Oxygen Species (ROS): The compound leads to an increase in ROS within the cancer cells, which can induce cellular damage and promote apoptosis.

-

Alteration of Mitochondrial Membrane Potential (MMP): this compound disrupts the MMP, a key event in the intrinsic pathway of apoptosis.

This compound exerts its effects by modulating specific signaling pathways. Mechanistic studies have shown that it inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK). By inhibiting STAT3 phosphorylation, this compound regulates the expression of downstream proteins involved in cell survival and proliferation, such as Bcl-2, Bax, Mcl-1, and Cyclin D1. The suppression of FAK phosphorylation is linked to the inhibition of cell migration.

Quantitative Data

The cytotoxic and apoptotic effects of this compound have been quantified in various studies. The following tables summarize the key data.

Table 1: Cytotoxic Activity of this compound against A549 Lung Cancer Cells

| Compound | IC50 (μM) |

| This compound | Stronger than Etoposide |

| Etoposide (Positive Control) | Not specified |

Note: One study mentioned that this compound exhibited greater cytotoxicity against A549 cells than the positive control etoposide, but did not provide a specific IC50 value.

Table 2: Apoptosis Induction in A549 Cells by this compound

| Concentration of this compound | Percentage of Apoptotic Cells (%) |

| Control (0 μM) | 9.53 |

| 6 μM | 49.26 |

| 12 μM | 76.99 |

| 24 μM | 92.16 |

Data from Annexin V-FITC/PI double staining assay.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the isolation and biological evaluation of this compound.

Extraction and Isolation of this compound from Isodon serra

This protocol describes a general method for the extraction and isolation of diterpenoids from Isodon serra, which can be adapted for the specific purification of this compound.

-

Plant Material Collection and Preparation:

-

Collect the aerial parts of Isodon serra.

-

Dry the plant material at room temperature.

-

-

Extraction:

-

Extract the dried plant material (e.g., 15 kg) with 70% aqueous acetone solution (v/v) or ethanol (e.g., 3 x 20 L) at room temperature.

-

Filter the extract and remove the solvent under vacuum to obtain a crude extract.

-

-

Partitioning:

-

Suspend the crude extract in water and partition it with ethyl acetate (EtOAc).

-

Separate the EtOAc-soluble fraction, which will contain the diterpenoids.

-

-

Chromatographic Purification:

-

Subject the EtOAc extract to repeated column chromatography on silica gel.

-

Use a gradient of petroleum ether/EtOAc and then CH2Cl2/MeOH to elute different fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC).

-

Further purify the fractions containing this compound using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Cell Culture

-

Human non-small-cell lung cancer (A549) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Seed A549 cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Analysis (Annexin V-FITC/PI Double Staining)

-

Treat A549 cells with different concentrations of this compound for 24 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

Treat A549 cells with this compound for a specified time.

-

Lyse the cells in RIPA buffer to extract total proteins.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., STAT3, p-STAT3, FAK, p-FAK, Bcl-2, Bax, Cyclin D1) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and the general experimental workflow.

Caption: General experimental workflow for the isolation and biological evaluation of this compound.

Caption: Signaling pathways modulated by this compound leading to anti-cancer effects.

Conclusion

This compound, a diterpenoid from Isodon serra, presents a promising profile as a potential anti-cancer therapeutic agent. Its ability to induce apoptosis and inhibit key signaling pathways in cancer cells, particularly in non-small-cell lung cancer, warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this natural compound. Future studies should focus on elucidating its detailed pharmacokinetic and pharmacodynamic properties and evaluating its efficacy and safety in more advanced preclinical and clinical models.

References

- 1. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Diterpenoids and Triterpenoids from the Aerial Parts of Isodon serra and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Diterpenoids from Isodon Species: A Technical Guide

Introduction

The genus Isodon, belonging to the Lamiaceae family, encompasses approximately 150 species primarily distributed in the tropical and subtropical regions of Asia.[1] For centuries, various Isodon species have been integral components of traditional Chinese medicine, utilized for treating a wide array of ailments including inflammation, bacterial infections, and cancer.[1][2] The therapeutic potential of these plants is largely attributed to their rich content of diterpenoids, a class of complex chemical compounds.[3][4] This technical guide provides an in-depth overview of the biological activities of diterpenoids isolated from Isodon species, with a focus on their cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Cytotoxic Activity

A significant number of diterpenoids from Isodon species, particularly those with an ent-kaurane skeleton, have demonstrated potent cytotoxic effects against various cancer cell lines. The presence of an α-methylene-β-hydroxycyclopentanone moiety in their structure is often associated with their antitumor activity.

Quantitative Data on Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity of selected diterpenoids from various Isodon species, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Isodon Species | Cancer Cell Line | IC50 (µM) | Reference |

| Oridonin | I. rubescens | HepG2 | 37.90 | |

| Rabdocoetsin B | I. enanderianus | K562 | < 0.23 (µg/mL) | |

| Enanderianin K | I. enanderianus | K562 | 0.25 (µg/mL) | |

| Enanderianin L | I. enanderianus | K562 | 0.13 (µg/mL) | |

| Enanderianin P | I. enanderianus | K562 | 0.87 (µg/mL) | |

| Rabdocoetsin D | I. enanderianus | K562 | 0.28 (µg/mL) | |

| Viroxocin F | I. serra | 769P | > 20 | |

| Compound 7 | I. serra | 769P | 10.6 (52.66% inhibition at 20 µM) | |

| Serranin A | I. serra | B16-F10 | 4.8 | |

| A375 | 5.2 | |||

| A549 | 3.9 | |||

| MDA-MB-231 | 6.1 | |||

| Lasiokaurin | I. serra | B16-F10 | 2.5 | |

| A375 | 3.1 | |||

| A549 | 1.8 | |||

| MDA-MB-231 | 3.5 | |||

| Odonicin | I. serra | B16-F10 | 7.5 | |

| A375 | 8.9 | |||

| A549 | 6.3 | |||

| MDA-MB-231 | 9.8 | |||

| Oridonin | I. serra | B16-F10 | 3.2 | |

| A375 | 4.5 | |||

| A549 | 2.7 | |||

| MDA-MB-231 | 5.3 | |||

| Isoamethinol D | I. amethystoides | HeLa | 27.21 | |

| A549 | 21.47 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test diterpenoid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

References

- 1. diterpenoids-from-isodon-species-and-their-biological-activities - Ask this paper | Bohrium [bohrium.com]

- 2. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02720A [pubs.rsc.org]

- 3. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Diterpenoids from Isodon species and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Effusanin B: A Technical Guide to its Role in STAT3 and FAK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Effusanin B, a diterpenoid compound, has demonstrated significant anti-cancer properties, particularly in non-small-cell lung cancer (NSCLC). This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential, focusing on its modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signaling pathways. Through the compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of the signaling cascades, this document serves as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small-cell lung cancer (NSCLC) accounting for the majority of cases.[1] The limitations of current therapeutic strategies, including drug resistance and adverse side effects, necessitate the exploration of novel anti-cancer agents.[1] this compound, derived from Isodon serra, has emerged as a promising candidate, exhibiting potent cytotoxic effects against NSCLC cells.[1] Mechanistic studies have revealed that this compound exerts its anti-proliferative and anti-metastatic effects by targeting two critical signaling pathways implicated in tumorigenesis: STAT3 and FAK.[1] This guide will elucidate the intricate role of this compound in these pathways, providing a foundational understanding for further research and development.

Quantitative Data Summary

The anti-cancer effects of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key data, providing a clear comparison of its efficacy.

Table 1: In Vitro Cytotoxicity of this compound in A549 Cells

| Compound | IC50 (µM) | Cell Line | Assay | Reference |

| This compound | 10.7 | A549 | MTT | [1] |

| Etoposide (Positive Control) | 16.5 | A549 | MTT |

Table 2: Effect of this compound on A549 Cell Apoptosis

| Treatment Concentration (µM) | Percentage of Apoptotic Cells (48h) | Fold Increase vs. Control | Assay | Reference |

| 0 (Control) | ~5% | 1.0 | Annexin V/PI Flow Cytometry | |

| 6 | ~15% | 3.0 | Annexin V/PI Flow Cytometry | |

| 12 | ~25% | 5.0 | Annexin V/PI Flow Cytometry | |

| 24 | ~45% | 9.0 | Annexin V/PI Flow Cytometry |

Table 3: Effect of this compound on A549 Cell Cycle Distribution

| Treatment Concentration (µM) | Percentage of Cells in S Phase | Fold Increase vs. Control | Assay | Reference |

| 0 (Control) | 14.57% | 1.0 | Propidium Iodide Staining | |

| 6 | 17.71% | 1.2 | Propidium Iodide Staining | |

| 12 | 24.22% | 1.7 | Propidium Iodide Staining | |

| 24 | 30.89% | 2.1 | Propidium Iodide Staining |

Table 4: Effect of this compound on A549 Cell Migration

| Treatment Concentration (µM) | Migration Rate (48h) | Inhibition of Migration (%) | Assay | Reference |

| 0 (Control) | 72.43% | 0% | Wound Healing | |

| 6 | 43.88% | 39.4% | Wound Healing | |

| 12 | 24.27% | 66.5% | Wound Healing | |

| 24 | 14.29% | 80.3% | Wound Healing |

Table 5: In Vivo Anti-Tumor Efficacy of this compound in Zebrafish Xenograft Model

| Treatment (48h) | Inhibition of Tumor Proliferation (%) | Inhibition of Tumor Metastasis (%) | Model | Reference |

| This compound (10 µM) | 73.87% | 72.01% | A549 Zebrafish Xenograft | |

| Etoposide (10 µM) | Not specified | Not specified | A549 Zebrafish Xenograft |

Signaling Pathway Modulation

This compound's anti-cancer activity is primarily attributed to its inhibitory effects on the STAT3 and FAK signaling pathways.

Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth and resistance to apoptosis. This compound was found to inhibit the STAT3 pathway in A549 cells.

Mechanism of Action:

-

Inhibition of STAT3 Phosphorylation: this compound dose-dependently decreases the phosphorylation of STAT3 at Tyr 705, without affecting the total STAT3 protein levels. This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking its transcriptional activity.

-

Regulation of Downstream Targets: By inhibiting STAT3, this compound modulates the expression of its downstream target genes.

-

Downregulation of Anti-Apoptotic Proteins: The expression of Bcl-2 and Mcl-1, which promote cell survival, is decreased.

-

Upregulation of Pro-Apoptotic Proteins: The expression of Bax, which promotes apoptosis, is increased.

-

Downregulation of Cell Cycle Regulators: The expression of Cyclin D1, a key regulator of cell cycle progression, is reduced, leading to S-phase arrest.

-

Inhibition of the FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and invasion. Overexpression and activation of FAK are frequently associated with cancer metastasis. This compound has been shown to suppress the FAK signaling pathway.

Mechanism of Action:

-

Inhibition of FAK Phosphorylation: this compound significantly inhibits the phosphorylation of FAK, while the total FAK protein expression remains unchanged. This deactivation of FAK disrupts downstream signaling events that are crucial for cell motility.

-

Suppression of Cell Migration: The inhibition of FAK phosphorylation by this compound leads to a significant reduction in the migration of A549 cells, as demonstrated by wound healing assays.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.

Cell Culture

-

Cell Line: Human non-small-cell lung cancer cell line A549.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Analysis (Annexin V/PI Staining)

-

Seed A549 cells in 6-well plates and treat with different concentrations of this compound for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

-

Treat A549 cells with various concentrations of this compound for 48 hours.

-

Harvest and fix the cells in 70% ethanol overnight at 4°C.

-

Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the cell cycle distribution (G0/G1, S, and G2/M phases).

Western Blotting

-

Treat A549 cells with different concentrations of this compound.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies were used: STAT3, p-STAT3 (Tyr705), FAK, p-FAK, Bcl-2, Bax, Mcl-1, Cyclin D1, and GAPDH.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH).

Wound Healing Assay

-

Grow A549 cells to confluence in 6-well plates.

-

Create a scratch (wound) in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound.

-

Capture images of the wound at 0 and 48 hours.

-

Measure the wound width and calculate the migration rate.

Zebrafish Xenograft Model

-

Label A549 cells with a fluorescent dye (e.g., CM-DiI).

-

Microinject the labeled A549 cells into the yolk sac of 2-day-old zebrafish embryos.

-

After 4 hours, transfer the embryos to a medium containing various concentrations of this compound.

-

Incubate the embryos for 48 hours.

-

Image the embryos using a fluorescence microscope.

-

Quantify the tumor proliferation and metastasis by measuring the fluorescence intensity and the number of disseminated foci.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent for non-small-cell lung cancer by concurrently inhibiting the STAT3 and FAK signaling pathways. Its ability to induce apoptosis, arrest the cell cycle, and suppress cell migration, as evidenced by both in vitro and in vivo studies, highlights its multi-faceted mechanism of action. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigations into the therapeutic utility of this compound. Future research should focus on elucidating the direct molecular interactions of this compound with components of the STAT3 and FAK pathways and evaluating its efficacy and safety in more advanced animal models.

References

In Vitro Anti-Cancer Efficacy of Effusanin B on A549 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro anti-cancer effects of Effusanin B, a diterpenoid compound, on the human non-small cell lung cancer (NSCLC) cell line, A549. The data and methodologies presented herein are compiled from peer-reviewed research to support further investigation and drug development efforts in oncology.

Overview of this compound Anti-Cancer Activity

This compound demonstrates significant anti-proliferative and pro-apoptotic activity against A549 lung cancer cells.[1] Mechanistic studies reveal that its mode of action involves the induction of cell cycle arrest, stimulation of reactive oxygen species (ROS) production, disruption of the mitochondrial membrane potential (MMP), and modulation of key signaling pathways, including STAT3 and FAK.

Quantitative Analysis of Bioactivity

The following tables summarize the key quantitative data regarding the in vitro effects of this compound on A549 cells.

Table 1: Cytotoxicity of this compound on A549 Cells

| Compound | IC50 (µM) | Treatment Duration |

| This compound | 10.7 | Not Specified |

| Etoposide (Positive Control) | 16.5 | Not Specified |

Table 2: Effect of this compound on A549 Cell Cycle Distribution (48h Treatment)

| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | - | 14.57 | - |

| 6 | - | 17.71 | - |

| 12 | - | 24.22 | - |

| 24 | - | 30.89 | - |

Table 3: Induction of Apoptosis in A549 Cells by this compound (48h Treatment)

| Treatment Concentration (µM) | % of Apoptotic Cells (Early + Late) |

| 0 (Control) | 9.53 |

| 6 | 49.26 |

| 12 | 76.99 |

| 24 | 92.16 |

Table 4: Effect of this compound on Reactive Oxygen Species (ROS) Production in A549 Cells

| Treatment Concentration (µM) | Fold Increase in ROS Levels (Compared to Control) |

| 12 | 1.4 |

| 24 | 1.6 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the anti-cancer effects of this compound on A549 cells.

Cell Culture

A549 human non-small cell lung cancer cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 6, 12, 24 µM) and a positive control (e.g., Etoposide) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound (6, 12, and 24 µM) for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat A549 cells with this compound (6, 12, and 24 µM) for 48 hours.

-

Cell Harvesting: Collect the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay quantifies the level of intracellular reactive oxygen species.

-

Cell Treatment: Treat A549 cells with this compound (e.g., 12 and 24 µM).

-

Probe Loading: Incubate the cells with the fluorescent probe DCFH-DA.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

-

Data Analysis: Calculate the fold-increase in ROS levels in treated cells compared to the untreated control.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

This assay detects changes in the mitochondrial membrane potential.

-

Cell Treatment: Treat A549 cells with this compound (6, 12, and 24 µM) for 48 hours.

-

Staining: Incubate the cells with the JC-1 fluorescent probe.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring both green (monomers) and red (aggregates) fluorescence.

-

Data Analysis: Determine the ratio of red to green fluorescence as an indicator of mitochondrial membrane depolarization.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse this compound-treated and untreated A549 cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, FAK, p-FAK, Bcl-2, Bax, Mcl-1, Cyclin D1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).

Visualized Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the proposed signaling pathway of this compound in A549 cells.

Caption: General experimental workflow for assessing the anti-cancer effects of this compound on A549 cells.

References

Technical Whitepaper: In Vivo Anti-Angiogenesis Effects of Effusanin B in Zebrafish Models

Audience: Researchers, scientists, and drug development professionals.

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] The zebrafish embryo has emerged as a powerful in vivo model for studying angiogenesis and for the high-throughput screening of anti-angiogenic compounds due to its genetic homology with humans, rapid development, and optical transparency.[1][2] This document provides a detailed overview of the anti-angiogenic properties of Effusanin B, a diterpenoid derived from Isodon serra.[3][4] Recent studies utilizing transgenic zebrafish models have demonstrated that this compound effectively inhibits angiogenesis in vivo. This whitepaper summarizes the quantitative data, details the experimental protocols used to ascertain these effects, and illustrates the molecular pathways implicated in its mechanism of action.

Introduction to this compound and its Anti-Cancer Properties

This compound is a natural diterpenoid compound that has shown therapeutic potential in treating non-small-cell lung cancer (NSCLC). Its anti-cancer activity stems from its ability to induce apoptosis, promote cell cycle arrest at the S-phase, increase the production of reactive oxygen species (ROS), and alter the mitochondrial membrane potential in cancer cells. Mechanistic studies have identified that this compound exerts these effects primarily by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signaling pathways. Beyond its direct effects on tumor cells, this compound has also been shown to possess significant anti-angiogenic properties, a crucial factor in suppressing tumor progression and metastasis.

Mechanism of Action: Signaling Pathway Inhibition

The anti-angiogenic and anti-tumor effects of this compound are linked to its modulation of key cellular signaling pathways. The compound has been found to inhibit the phosphorylation of STAT3 and FAK. The STAT3 pathway is a known regulator of cell proliferation, metastasis, and angiogenesis. FAK signaling is also crucial for cell migration. By suppressing these pathways, this compound disrupts the downstream expression of proteins involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1, and ultimately hinders the processes required for new blood vessel formation.

Experimental Protocol: Zebrafish Anti-Angiogenesis Assay

The in vivo anti-angiogenic activity of this compound was evaluated using a transgenic zebrafish model, which allows for direct visualization of vascular development.

3.1. Animal Model

-

Strain: Transgenic zebrafish line Tg(fli1:EGFP), where Enhanced Green Fluorescent Protein (EGFP) is expressed specifically in the vasculature.

-

Maintenance: Embryos are maintained in standard fish water at 28.5°C.

3.2. Treatment Protocol

-

Embryo Collection: Healthy and viable embryos are selected at 24 hours post-fertilization (hpf).

-

Dechorionation: Embryos are enzymatically dechorionated to allow for compound absorption.

-

Compound Exposure: Embryos are placed in multi-well plates (e.g., 96-well plates, 15 embryos per group) containing fish water with the desired concentration of this compound, a positive control, or a vehicle control (e.g., DMSO).

-

Test Compound: this compound at concentrations of 1, 3, and 10 μM.

-

Positive Control: Sunitinib malate (a known VEGFR inhibitor) at 2 μM.

-

Negative Control: Vehicle (DMSO) treated group.

-

-

Incubation: The treated embryos are incubated for 48 hours.

3.3. Imaging and Analysis

-

Anesthesia: At the end of the incubation period (e.g., 72 hpf), embryos are anesthetized to prevent movement during imaging.

-

Microscopy: The development of the intersegmental vessels (ISVs) in the trunk and tail of the zebrafish is observed and imaged using a confocal microscope.

-

Quantification: The degree of angiogenesis inhibition is quantified by analyzing the images. This can involve scoring the completeness of ISV formation, measuring vessel length, or counting the number of intact vessels. The results are often expressed as a percentage of the control group.

Quantitative Results of Anti-Angiogenesis Assay

This compound demonstrated a clear inhibitory effect on the development of intersegmental vessels (ISVs) in the transgenic zebrafish model. While the specific numerical quantification from the primary study is not detailed in the available abstracts, the results indicated a significant and concentration-dependent inhibition of angiogenesis. No significant toxicity, deformities, or deaths were observed in the zebrafish embryos at the tested concentrations, highlighting a favorable safety profile for the compound in this model system.

| Compound | Concentration (μM) | Observed Anti-Angiogenic Effect | Observed Toxicity |

| Vehicle Control | - | Normal ISV development | None |

| This compound | 1 | Noticeable inhibition of ISV formation | None |

| This compound | 3 | Significant inhibition of ISV formation | None |

| This compound | 10 | Strong inhibition of ISV formation | None |

| Sunitinib Malate | 2 | Strong inhibition of ISV formation (Positive Control) | Not specified |

| Data summarized from the findings reported in Molecules 2023, 28(23), 7682. |

Discussion and Future Directions

The use of the Tg(fli1:EGFP) zebrafish model has successfully demonstrated the in vivo anti-angiogenic properties of this compound. The compound effectively disrupts new blood vessel formation at non-toxic concentrations. This anti-angiogenic activity, coupled with its known inhibitory effects on the STAT3 and FAK pathways, presents a dual mechanism for its anti-cancer efficacy: directly targeting tumor cells and simultaneously cutting off their nutrient and oxygen supply by preventing the formation of new vasculature.

The results are promising and warrant further investigation. Future studies should focus on:

-

Detailed Quantification: Performing dose-response curves to calculate the IC50 value for angiogenesis inhibition.

-

Mechanism Elucidation: Investigating the direct link between STAT3/FAK inhibition and the downstream suppression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF).

-

Mammalian Models: Validating these findings in mammalian tumor models to confirm the translational potential of this compound as a therapeutic agent.

Conclusion

This compound exhibits significant anti-angiogenic effects in vivo in a zebrafish model, inhibiting the formation of intersegmental vessels in a concentration-dependent manner. This activity is attributed to its known mechanism of inhibiting the STAT3 and FAK signaling pathways. The zebrafish model has proven to be an effective platform for demonstrating this property, reinforcing the potential of this compound as a multi-faceted anti-cancer agent for further preclinical and clinical development.

References

- 1. biobide.com [biobide.com]

- 2. Oxidative Stress and AKT-Associated Angiogenesis in a Zebrafish Model and Its Potential Application for Withanolides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Effusanin B: A Promising Diterpenoid for Lung Cancer Therapy Through Apoptosis Induction and Cell Cycle Arrest

For Immediate Release

This technical guide delves into the molecular mechanisms of Effusanin B, a natural diterpenoid compound, in the context of non-small-cell lung cancer (NSCLC). Recent research highlights its potential as a therapeutic agent, demonstrating its capacity to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle. This document provides a comprehensive overview of the key findings, experimental methodologies, and underlying signaling pathways for researchers, scientists, and drug development professionals.

Abstract

This compound, derived from Isodon serra, has demonstrated significant anti-cancer activity against NSCLC, a leading cause of cancer-related mortality worldwide.[1][2] In vitro studies on the human lung adenocarcinoma cell line, A549, have shown that this compound inhibits cell proliferation and migration.[2] The primary mechanisms of action involve the induction of apoptosis and arrest of the cell cycle at the S phase.[1][3] These effects are mediated through the modulation of key signaling pathways, including the STAT3 and FAK pathways, leading to alterations in mitochondrial function and the expression of critical cell cycle and apoptosis-regulating proteins.

Quantitative Analysis of this compound's Anti-Cancer Effects

The efficacy of this compound in inhibiting lung cancer cell growth and inducing apoptosis has been quantified through various assays. The following tables summarize the key data from studies on A549 cells.

Table 1: Cytotoxicity of this compound in A549 Lung Cancer Cells

| Compound | IC50 (µM) |

| This compound | 10.7 |

| Etoposide (Positive Control) | 16.5 |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Apoptosis Induction in A549 Cells by this compound (48h Treatment)

| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |

| 0 (Control) | 9.53 |

| 6 | 49.26 |

| 12 | 76.99 |

| 24 | 92.16 |

Table 3: Cell Cycle Distribution of A549 Cells Treated with this compound (48h Treatment)

| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | Not Reported | 14.57 | Not Reported |

| 6 | Not Reported | 17.71 | Not Reported |

| 12 | Not Reported | 24.22 | Not Reported |

| 24 | Not Reported | 30.89 | Not Reported |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting critical signaling pathways that regulate cell survival, proliferation, and apoptosis. The primary pathways identified are the STAT3 and FAK signaling cascades.

STAT3 Signaling Pathway

This compound has been shown to inhibit the phosphorylation of STAT3. Activated (phosphorylated) STAT3 promotes the transcription of genes involved in cell survival and proliferation, including the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1. By inhibiting STAT3 phosphorylation, this compound leads to the downregulation of these target genes, thereby promoting apoptosis and cell cycle arrest.

Caption: this compound inhibits the STAT3 signaling pathway.

Intrinsic Apoptosis Pathway

The induction of apoptosis by this compound is mediated through the intrinsic, or mitochondrial, pathway. This is evidenced by the compound's ability to increase the production of reactive oxygen species (ROS) and alter the mitochondrial membrane potential (MMP). The inhibition of STAT3 signaling leads to a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of pro-apoptotic factors and the activation of caspases, ultimately resulting in programmed cell death.

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the effects of this compound on lung cancer cells.

Cell Culture

A549 human non-small-cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

-

Seed A549 cells in 6-well plates and treat with different concentrations of this compound (e.g., 0, 6, 12, 24 µM) for 48 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Treat A549 cells with various concentrations of this compound (e.g., 0, 6, 12, 24 µM) for 48 hours.

-

Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blot Analysis

-

Treat A549 cells with this compound as described for the other assays.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against STAT3, p-STAT3, FAK, p-FAK, Bcl-2, Bax, Mcl-1, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

An In-depth Technical Guide on the Chemical Structure and Properties of Effusanin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Effusanin B, a diterpenoid isolated from Isodon serra (formerly Rabdosia effusa), has garnered significant interest for its pronounced biological activities, including antifungal and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, as well as for the assessment of its anticancer effects, are presented. Furthermore, this document elucidates the molecular mechanisms underlying its therapeutic potential, with a focus on its impact on key signaling pathways. All quantitative data are summarized in structured tables, and logical relationships are visualized through diagrams to facilitate a deeper understanding of this promising natural compound.

Chemical Structure and Physicochemical Properties

This compound is a diterpenoid characterized by a complex polycyclic structure. While the definitive structure was first elucidated in 1980, its intricate architecture continues to be a subject of interest for synthetic and medicinal chemists.

Chemical Structure

The precise chemical structure of this compound is best represented by a two-dimensional diagram, which is crucial for understanding its reactivity and biological interactions.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₀O₅ | N/A |

| Molecular Weight | 390.5 g/mol | N/A |

| Compound Type | Diterpenoid | [1] |

| Physical Description | Powder | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The characteristic signals in its ¹H and ¹³C NMR spectra are fundamental for its identification and purity assessment.

(Note: The specific ¹H and ¹³C NMR chemical shifts, IR absorption bands, and mass fragmentation patterns are detailed in the original structural elucidation paper and are critical for unambiguous identification. Researchers should refer to the primary literature for this data.)

Biological Activities and Mechanisms of Action

This compound has demonstrated significant potential in two primary areas of therapeutic interest: oncology and mycology.

Anticancer Activity

Recent studies have highlighted the potent anticancer effects of this compound, particularly against non-small-cell lung cancer (NSCLC).

This compound has been shown to inhibit the proliferation and migration of A549 human lung adenocarcinoma cells.[2] The half-maximal inhibitory concentration (IC₅₀) for its cytotoxic activity against A549 cells has been reported.

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Assay | IC₅₀ (µM) | Source |

| A549 (NSCLC) | Cytotoxicity | < 10 | [3] |

The anticancer activity of this compound in A549 cells is attributed to its ability to modulate key signaling pathways that are often dysregulated in cancer.[2] Specifically, this compound has been found to:

-

Induce Apoptosis: It promotes programmed cell death, a crucial mechanism for eliminating cancerous cells.[2]

-

Promote Cell Cycle Arrest: It halts the progression of the cell cycle, thereby inhibiting uncontrolled cell division.

-

Increase Reactive Oxygen Species (ROS) Production: The generation of ROS can induce oxidative stress and trigger apoptotic pathways in cancer cells.

-

Inhibit STAT3 and FAK Pathways: this compound has been shown to interfere with the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signaling pathways, which are critical for cancer cell proliferation, survival, and migration.

The following diagram illustrates the proposed mechanism of action of this compound in A549 lung cancer cells.

Antifungal Activity

This compound was initially identified for its antibacterial and antifungal properties. While its antifungal activity is a known characteristic, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a broad panel of fungal pathogens are not extensively reported in recent literature. Further investigation is warranted to fully characterize its antifungal spectrum and potential as a novel antifungal agent.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the key experiments used to characterize its anticancer activity.

Isolation of this compound from Isodon serra

The following is a general workflow for the isolation and purification of this compound from the aerial parts of Isodon serra.

Protocol Details:

-

Extraction: The dried and powdered aerial parts of Isodon serra are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fraction enriched with this compound (typically the ethyl acetate fraction) is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to achieve initial separation.

-

Medium-Pressure Liquid Chromatography (MPLC): Further purification is carried out using MPLC on a reversed-phase (RP-18) column with a suitable solvent system (e.g., methanol-water gradient).

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved by preparative or semi-preparative HPLC.

Anticancer Activity Assays

The following protocols are based on the methodologies used to evaluate the anticancer effects of this compound on A549 cells.

-

Cell Line: A549 human non-small-cell lung cancer cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24-48 hours.

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) using a commercial apoptosis detection kit, following the manufacturer's instructions.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).

-

Protein Extraction: After treatment with this compound, lyse the A549 cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, FAK, p-FAK, Bcl-2, Bax, Caspase-3, Cleaved Caspase-3) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a compelling natural product with significant potential for development as an anticancer and antifungal agent. Its well-defined mechanism of action against non-small-cell lung cancer, involving the dual inhibition of STAT3 and FAK signaling pathways, provides a strong rationale for further preclinical and clinical investigation.

Future research should focus on several key areas:

-

Total Synthesis: The development of a scalable total synthesis of this compound would provide a reliable source of the compound for further studies and potential therapeutic development.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

In-depth Antifungal Evaluation: A comprehensive assessment of its antifungal activity against a broad panel of clinically relevant fungal pathogens is necessary to define its potential in this therapeutic area.

-

In Vivo Efficacy and Toxicology: Rigorous in vivo studies in relevant animal models are required to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

References

Effusanin B and Reactive Oxygen Species (ROS) Production in Tumor Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the mechanisms by which Effusanin B, a natural diterpenoid, exerts its anti-tumor effects, with a core focus on its role in inducing reactive oxygen species (ROS) production. We will detail the downstream signaling cascades, summarize key quantitative data from preclinical studies, and provide comprehensive experimental protocols for researchers investigating similar compounds.

Introduction

This compound is a diterpenoid compound derived from the plant Isodon serra.[1][2] It has demonstrated significant therapeutic potential in preclinical cancer models, particularly in non-small-cell lung cancer (NSCLC).[1][3] The primary mechanism of action for its anti-tumor activity involves the induction of programmed cell death, or apoptosis, in cancer cells.[3] A critical initiating event in this process is the generation of intracellular reactive oxygen species (ROS), which disrupts cellular homeostasis and activates apoptotic signaling pathways.

Cancer cells often exhibit a state of increased intrinsic oxidative stress compared to normal cells, making them more vulnerable to further ROS insults. Compounds like this compound that selectively elevate ROS levels in tumor cells represent a promising strategy for cancer therapy. This guide synthesizes the current understanding of this compound's pro-oxidative mechanism, its impact on key signaling pathways like STAT3 and FAK, and the experimental methodologies used to elucidate these effects.

Quantitative Analysis of this compound's Anti-Tumor Effects

Studies on the A549 human lung carcinoma cell line have provided quantitative data on the efficacy of this compound. Its biological effects are both dose- and time-dependent.

Cytotoxicity and Proliferation Inhibition

This compound exhibits significant anti-proliferative effects on A549 cells. The half-maximal inhibitory concentration (IC₅₀) value, a measure of a compound's potency, has been established through cell viability assays.

Table 1: Cytotoxicity of this compound in A549 Lung Cancer Cells

| Compound | Cell Line | IC₅₀ Value | Positive Control | IC₅₀ Value (Control) | Reference |

|---|

| this compound | A549 | 10.7 µM | Etoposide | 16.5 µM | |

Induction of Reactive Oxygen Species (ROS)

A key initiating mechanism of this compound is the dose-dependent increase in intracellular ROS levels. This elevation of oxidative stress is a primary trigger for subsequent apoptotic events.

Table 2: Effect of this compound on ROS Production in A549 Cells (48h Treatment)

| Treatment Concentration | Fold Increase in ROS vs. Control | Reference |

|---|---|---|

| 12 µM | 1.4-fold |

| 24 µM | 1.6-fold | |

Cell Cycle Arrest and Apoptosis

The increase in ROS and subsequent cellular stress leads to disruptions in the cell cycle and the induction of apoptosis. This compound has been shown to cause cell cycle arrest at the S phase in a dose-dependent manner.

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells

| Treatment Concentration | Percentage of Cells in S Phase | Reference |

|---|---|---|

| Control | 14.57% | |

| 6 µM | 17.71% | |

| 12 µM | 24.22% |

| 24 µM | 30.89% | |

Inhibition of Cell Migration

Beyond inhibiting proliferation, this compound also impairs the migratory ability of cancer cells, a critical factor in metastasis. This effect is linked to its modulation of the Focal Adhesion Kinase (FAK) signaling pathway.

Table 4: Effect of this compound on A549 Cell Migration (48h Treatment)

| Treatment Concentration | Migration Rate | Reference |

|---|---|---|

| Control | 72.43% | |

| 6 µM | 43.88% | |

| 12 µM | 24.27% |

| 24 µM | 14.29% | |

Signaling Pathways Modulated by this compound

This compound exerts its effects by interfering with critical signaling pathways that govern cancer cell proliferation, survival, and migration. The induction of ROS appears to be a central event that triggers these downstream effects.

Caption: this compound induces ROS, leading to mitochondrial dysfunction and apoptosis.

ROS-Mediated Intrinsic Apoptosis

This compound treatment leads to a significant increase in intracellular ROS. This oxidative stress targets the mitochondria, leading to a loss of the mitochondrial membrane potential (MMP). The disruption of the MMP is a key event in the intrinsic pathway of apoptosis, often regulated by the Bcl-2 family of proteins. This compound has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, further promoting mitochondrial-mediated cell death.

Inhibition of STAT3 and FAK Pathways

Mechanistic studies have revealed that this compound inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK).

-

STAT3 Pathway: STAT3 is a transcription factor that, when activated, promotes cell proliferation and survival. By inhibiting STAT3 phosphorylation, this compound prevents its activation and subsequently downregulates the expression of its target genes, including the anti-apoptotic proteins Bcl-2 and Mcl-1, and the cell cycle regulator Cyclin D1.

-

FAK Pathway: The FAK pathway is crucial for cell migration and adhesion. This compound suppresses FAK phosphorylation, which in turn inhibits the migratory capabilities of tumor cells, as demonstrated in wound healing assays.

Caption: this compound inhibits the STAT3 and FAK signaling pathways in tumor cells.

Experimental Protocols

The following section details the core methodologies used to evaluate the effects of this compound.

References

- 1. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis | MDPI [mdpi.com]

- 2. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Effusanin B: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Effusanin B, a diterpenoid compound isolated from Isodon serra, has emerged as a promising candidate in oncological research, particularly for its potent activity against non-small-cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the existing preliminary research on this compound, focusing on its anticancer effects. This document synthesizes the available quantitative data, details the experimental methodologies employed in key studies, and visualizes the implicated signaling pathways and experimental workflows. While the primary focus of current research has been on its anticancer properties, the therapeutic potential of related compounds suggests that the anti-inflammatory capacity of this compound warrants future investigation.

Anticancer Activity of this compound

This compound has demonstrated significant cytotoxic and anti-proliferative effects against the human non-small-cell lung cancer cell line, A549. Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and cell migration.

In Vitro Efficacy

The in vitro anticancer activity of this compound has been primarily evaluated against A549 cells. The compound exhibits a dose- and time-dependent inhibition of cell proliferation.

Table 1: In Vitro Cytotoxicity and Apoptosis Induction of this compound in A549 Cells

| Parameter | Concentration | Result | Reference |

| IC50 Value | 10.7 µM | - | |

| Apoptosis Rate | 6 µM | 49.26% | |

| 12 µM | 76.99% | ||

| 24 µM | 92.16% | ||

| Control | 9.53% | ||

| Cell Cycle Arrest | 6 µM | 17.71% (S Phase) | |

| 12 µM | 24.22% (S Phase) | ||

| 24 µM | 30.89% (S Phase) | ||

| Control | 14.57% (S Phase) | ||

| Cell Migration Rate | 6 µM | 43.88% | |

| 12 µM | 24.27% | ||

| 24 µM | 14.29% | ||

| Control | 72.43% | ||

| ROS Production | 12 µM | 1.4-fold increase | |

| 24 µM | 1.6-fold increase |

In Vivo Efficacy

The in vivo antitumor effects of this compound have been investigated using a zebrafish xenograft model with A549 cells.

Table 2: In Vivo Antitumor Activity of this compound in a Zebrafish Xenograft Model

| Parameter | Concentration | Inhibition Rate | Reference |

| Tumor Growth (Relative Intensity) | 10 µM | 73.87% | |

| Tumor Metastasis (Red Fluorescence Focus) | 10 µM | 72.01% |

Molecular Mechanisms of Anticancer Activity

This compound exerts its anticancer effects by modulating key signaling pathways and cellular processes.

Induction of Apoptosis and Oxidative Stress

This compound induces apoptosis in A549 cells through the intrinsic mitochondrial pathway. This is characterized by an increase in the production of reactive oxygen species (ROS) and alteration of the mitochondrial membrane potential. Western blot analysis has revealed that this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2, Mcl-1, and Caspase-3.

Cell Cycle Arrest

This compound induces S-phase cell cycle arrest in A549 cells in a concentration-dependent manner. This disruption of the cell cycle progression is a key contributor to its anti-proliferative effects.

Inhibition of Cell Migration and Angiogenesis

This compound has been shown to significantly inhibit the migration of A549 cells. Furthermore, it demonstrates anti-angiogenic properties in a transgenic zebrafish model.

Modulation of Signaling Pathways

The anticancer activities of this compound are mediated through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) signaling pathways. Downregulation of p-STAT3, and its downstream targets Mcl-1 and Cyclin D1, has been observed following treatment with this compound.

Caption: this compound inhibits STAT3 and FAK pathways.

Experimental Protocols

This section provides a detailed description of the methodologies used in the key studies on this compound.

Cell Culture

-

Cell Line: Human non-small-cell lung cancer (NSCLC) cell line A549.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed A549 cells in 96-well plates.

-

After 24 hours, treat the cells with various concentrations of this compound for 48 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-